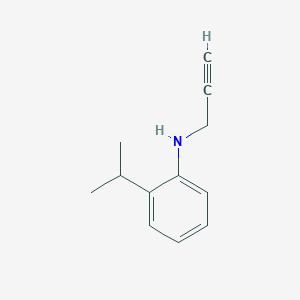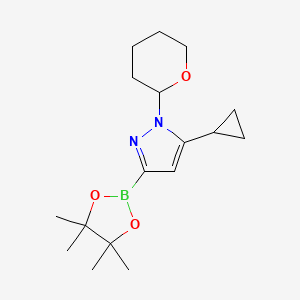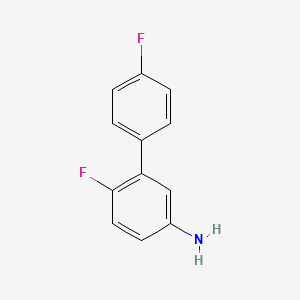
4',2-Difluorobiphenyl-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,2-Difluorobiphenyl-5-amine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of two fluorine atoms attached to the biphenyl structure, specifically at the 4’ and 2 positions, and an amine group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Claisen-Schmidt condensation, which involves the reaction of aromatic aldehydes with aryl ketones in the presence of condensing agents . The reaction conditions often include the use of methanol and potassium hydroxide, and the reaction is carried out under ultrasonic irradiation at elevated temperatures .
Industrial Production Methods
Industrial production methods for 4’,2-Difluorobiphenyl-5-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4’,2-Difluorobiphenyl-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted biphenyl compounds
Scientific Research Applications
4’,2-Difluorobiphenyl-5-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4’,2-Difluorobiphenyl-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and leading to various biological effects. Molecular docking studies have shown that it can interact with target proteins, influencing their function and potentially leading to antimicrobial and cytotoxic effects .
Comparison with Similar Compounds
4’,2-Difluorobiphenyl-5-amine can be compared with other similar compounds, such as:
4’,4-Difluorobiphenyl-5-amine: Similar structure but with fluorine atoms at different positions.
2’,4-Difluorobiphenyl-5-amine: Another isomer with different fluorine atom positions.
4’,2-Difluorobiphenyl-4-amine: Similar compound with the amine group at a different position.
Properties
Molecular Formula |
C12H9F2N |
|---|---|
Molecular Weight |
205.20 g/mol |
IUPAC Name |
4-fluoro-3-(4-fluorophenyl)aniline |
InChI |
InChI=1S/C12H9F2N/c13-9-3-1-8(2-4-9)11-7-10(15)5-6-12(11)14/h1-7H,15H2 |
InChI Key |
MELRPQSQRVISCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


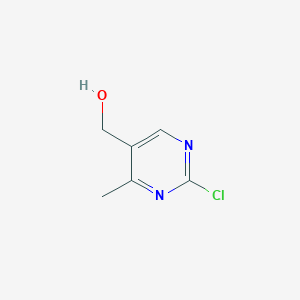

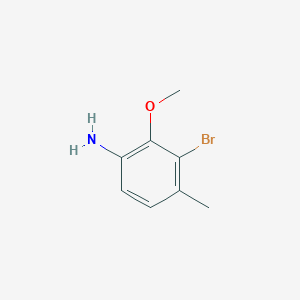
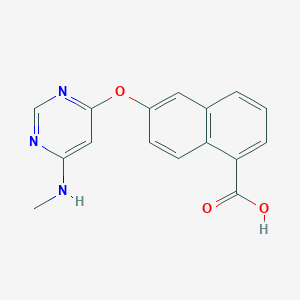
![4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol](/img/structure/B13933057.png)
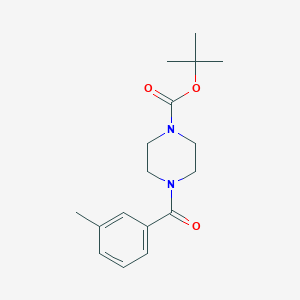
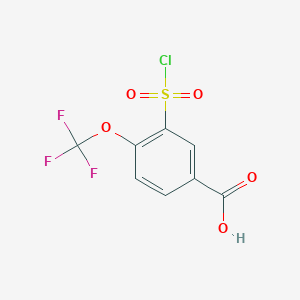
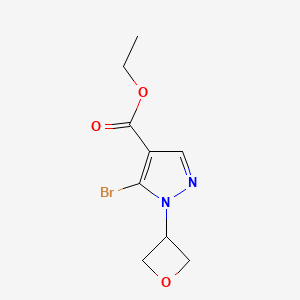
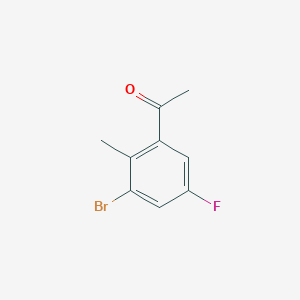
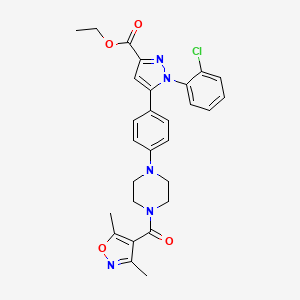
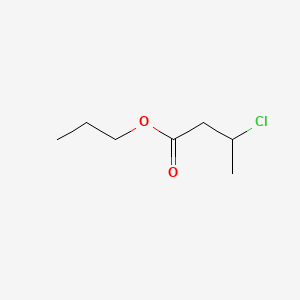
![Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13933095.png)
